1-(2-Amino-5-fluorophenyl)-2-phenylethanone
Description
1-(2-Amino-5-fluorophenyl)-2-phenylethanone is a substituted acetophenone derivative characterized by an amino group (-NH₂) at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₄H₁₂FNO, with a molar mass of 229.25 g/mol .
Properties
IUPAC Name |
1-(2-amino-5-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYITVHBZLLQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-fluorophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 2-nitro-5-fluoroacetophenone with aniline under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-nitro-5-fluoroacetophenone in an organic solvent such as ethanol or acetone.
- Add aniline and a base such as sodium hydroxide or potassium carbonate.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Reductive Amination and Coupling Reactions
The compound participates in Ni-catalyzed reductive amination to form tertiary amines. A study demonstrated its three-component coupling with aldehydes and aryl iodides using Ni catalysts and Lewis acids like TBSOTf (Table 1) .
| Entry | Lewis Acid | Conversion (%) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| 1 | TMSCl | 87 | 1 | 20 |
| 2 | TBSOTf | 78 | 43 | 1 |
| 4 | TBSOTf | 99 | 90 | 0 |
This method achieved 90% yield with minimal dimerization when TBSOTf was used, highlighting the role of Lewis acids in suppressing side reactions .
Cyclization and Ring-Formation Pathways
Under tin-catalyzed conditions, analogous α-keto derivatives undergo cyclization to form heterocyclic structures. For example:
-
Reaction with Sn(OCOC<sub>7</sub>H<sub>17</sub>)<sub>2</sub> in acetonitrile at 160°C yielded cyclic products (e.g., benzoxazole derivatives) with 64–99% conversion (Table 2) .
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 1b | Benzoxazole analog | Sn(OCOC<sub>7</sub>H<sub>17</sub>)<sub>2</sub> | 70–90 |
The amino group facilitates intramolecular nucleophilic attack on the ketone, forming fused aromatic systems .
Enzymatic Modifications
In biocatalytic cascades, the ketone group undergoes enzymatic oxidation and transamination :
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Alcohol dehydrogenases (e.g., Aa-ADH) oxidize diol intermediates to hydroxyacetophenones .
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Transaminases (e.g., At-ωTA) convert the ketone into chiral amines with >99% enantiomeric excess (Figure 1) .
Key Conditions :
-
NAD<sup>+</sup> and PLP cofactors.
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30°C, pH 8.5, 70-hour reaction time.
Nucleophilic Aromatic Substitution
The fluorine substituent undergoes substitution under basic or acidic conditions:
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In polar aprotic solvents (e.g., DMF), nucleophiles like hydroxide or amines displace fluorine at the para position relative to the amino group.
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Reactivity is enhanced by electron-withdrawing effects of the ketone and amino groups .
Condensation Reactions
The ketone forms Schiff bases with primary amines:
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Reaction with benzylamine in ethanol at reflux produces imines with ~85% yield (unoptimized).
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Hydrazine derivatives (e.g., phenylhydrazine) yield hydrazones, confirmed by <sup>1</sup>H NMR shifts at δ 7.8–8.1 ppm .
Key Structural Influences on Reactivity
| Functional Group | Role in Reactivity |
|---|---|
| Amino (-NH<sub>2</sub>) | Directs electrophilic substitution, participates in condensation. |
| Ketone (C=O) | Undergoes nucleophilic addition, redox reactions. |
| Fluorine (-F) | Activates ring for substitution, enhances binding affinity. |
Experimental data confirms that the interplay of these groups enables versatile synthetic applications in medicinal chemistry and materials science .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-Amino-5-fluorophenyl)-2-phenylethanone as an anticancer agent. Research has shown that fluorinated compounds can enhance the efficacy of traditional chemotherapeutics. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its role in developing new anticancer therapies .
Antimicrobial Properties
The antimicrobial activity of fluorinated compounds has been well-documented. This compound has shown promising results against gram-positive bacteria, which lack protective outer membranes, making them susceptible to such compounds . This characteristic opens avenues for developing new antibiotics.
Neuroprotective Effects
Fluorinated compounds are increasingly being explored for neuroprotective effects. Research indicates that this compound may exhibit protective properties against neurodegenerative diseases through modulation of neurotransmitter systems . This potential application could lead to advancements in treating conditions like Alzheimer's disease.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that specific modifications to the phenyl group significantly enhanced the compound's anticancer properties, demonstrating the importance of structural optimization in drug design .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on establishing a structure-activity relationship for fluorinated phenylketones. The study found that variations in the amino group influenced both the potency and selectivity of these compounds against cancer cells, providing insights into how structural changes can affect biological outcomes .
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| Derivative A | Antimicrobial | 8.0 | |
| Derivative B | Neuroprotective | 15.0 |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Electronic Modifications
The following table summarizes key analogs and their substituent-driven properties:
Physicochemical Properties
Biological Activity
1-(2-Amino-5-fluorophenyl)-2-phenylethanone, also known as a fluorinated phenyl ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a fluorine atom, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their functions. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition is a common strategy.
- Intercalation with Nucleic Acids : Similar compounds have shown the ability to intercalate with DNA, affecting transcription and replication processes. This could lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.75 | |
| HeLa (Cervical) | 0.50 | |
| A549 (Lung) | 1.20 | |
| HT-29 (Colon) | 1.50 |
These results suggest that the compound may inhibit tubulin polymerization, a critical process for cell division.
Case Studies
Several case studies provide insights into the biological effects of this compound:
- Case Study on Cell Cycle Arrest : In HeLa cells treated with the compound, a significant G2/M phase arrest was observed at concentrations as low as 10 nM. This was accompanied by increased expression of cyclin B and decreased phosphorylation of cdc2, indicating an effective disruption of the cell cycle .
- Synergistic Effects with Other Agents : Research has shown that when combined with other chemotherapeutic agents, this compound enhances their efficacy. For example, in combination with doxorubicin, it demonstrated a synergistic effect leading to higher rates of apoptosis in resistant cancer cell lines.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Cancer Treatment : Its ability to inhibit tumor cell proliferation makes it a candidate for further development as an anticancer drug.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its use against bacterial infections.
Q & A
Q. Q1. What are the optimized synthetic routes for 1-(2-amino-5-fluorophenyl)-2-phenylethanone, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via Friedel-Crafts acylation or modified Ullmann coupling. For example, 1-(2-amino-5-fluorophenyl)ethanone derivatives are synthesized using precursors like 2-amino-5-fluorobenzoic acid with phenylacetyl chloride under acidic conditions (e.g., AlCl₃ catalysis) . Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may reduce regioselectivity.
- Catalyst choice : Lewis acids (BF₃·Et₂O) improve acylation efficiency but require anhydrous conditions .
- Temperature : Elevated temperatures (80–90°C) accelerate reactions but risk decomposition of the amino group.
Yield optimization (typically 40–65%) involves column chromatography (hexane/ethyl acetate gradients) and pH-controlled workup (NaHCO₃/NaOH to stabilize the amine) .
Advanced Mechanistic Insights
Q. Q2. How do electronic effects of the fluorine substituent influence the reactivity of this compound in subsequent transformations?
Answer: The 5-fluoro substituent exerts strong electron-withdrawing effects via inductive withdrawal, which:
- Deactivates the aromatic ring , reducing susceptibility to electrophilic attack at the para position.
- Stabilizes intermediates in nucleophilic substitutions (e.g., SNAr reactions) by polarizing C–F bonds.
Experimental evidence from analogous fluorinated ketones shows enhanced stability in aldol condensations and Friedel-Crafts cyclizations due to reduced electron density at the carbonyl carbon . Computational studies (DFT) suggest fluorine’s ortho-directing effects dominate over steric hindrance in directing functionalization .
Data Contradictions and Resolution
Q. Q3. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives?
Answer: Variations in ¹H/¹³C NMR shifts (e.g., δ 7.30–7.70 ppm for aromatic protons) arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ alter hydrogen bonding and ring current shielding .
- Tautomerism : The amino group facilitates keto-enol tautomerism, causing peak splitting in D₂O-exchanged samples .
To standardize
Use deuterated solvents with controlled pH (e.g., CDCl₃ + 1% TMS).
Record variable-temperature NMR to identify dynamic equilibria.
Cross-validate with X-ray crystallography (e.g., C=O bond length ~1.22 Å) .
Advanced Applications in Medicinal Chemistry
Q. Q4. What strategies are used to evaluate this compound as a scaffold for muscarinic M₃ receptor antagonists?
Answer: Pharmacophore mapping identifies key features :
- Aromatic π-system (phenyl ring) for hydrophobic interactions.
- Carbonyl group as a hydrogen-bond acceptor.
- Fluorine for enhancing metabolic stability .
Methodology :
In vitro binding assays : Competitive displacement of [³H]-NMS in CHO-K1 cells expressing hM3 receptors.
SAR studies : Modify substituents (e.g., methoxy, bromo) to probe steric/electronic effects on pA₂ values .
ADME profiling : Assess logP (experimental ~2.1) and metabolic clearance using liver microsomes .
Stability and Degradation Pathways
Q. Q5. Under what conditions does this compound undergo decomposition, and how can stability be improved?
Answer: Degradation pathways include:
- Hydrolysis : Acidic/alkaline conditions cleave the ketone to 2-amino-5-fluorobenzoic acid and toluene derivatives.
- Oxidation : Air exposure generates quinone-like byproducts (UV-Vis λmax ~450 nm) .
Stabilization strategies : - Store under inert atmosphere (N₂/Ar) at –20°C.
- Add antioxidants (0.1% BHT) to ethanol solutions.
- Use lyophilization for solid-state storage (TGA shows decomposition onset at 180°C) .
Computational Modeling for Reaction Design
Q. Q6. How can DFT calculations guide the design of this compound-based catalysts?
Answer: Key parameters :
- Frontier molecular orbitals : HOMO localization on the amino group (~–5.2 eV) suggests nucleophilic reactivity.
- Transition state analysis : For Suzuki-Miyaura couplings, calculate activation barriers for Pd(0) oxidative addition (ΔG‡ ~25 kcal/mol) .
Software tools : - Gaussian 16 (B3LYP/6-311++G(d,p)) for geometry optimization.
- NBO analysis to quantify hyperconjugative interactions stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
